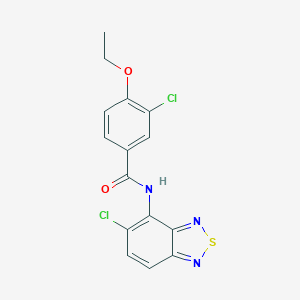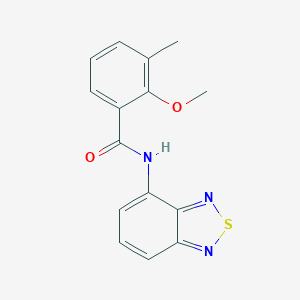![molecular formula C19H22N2O3 B251104 N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide](/img/structure/B251104.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide exerts its effects by binding to and activating the adenosine A3 receptor, which is expressed on various immune cells, including macrophages, dendritic cells, and T cells. Activation of this receptor leads to a decrease in pro-inflammatory cytokine production and an increase in anti-inflammatory cytokine production, resulting in an overall anti-inflammatory and immunomodulatory effect.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory and immunomodulatory effects: this compound has been shown to decrease pro-inflammatory cytokine production and increase anti-inflammatory cytokine production, resulting in an overall anti-inflammatory and immunomodulatory effect.
2. Inhibition of tumor growth and metastasis: this compound has been shown to inhibit tumor growth and metastasis in various cancer models by targeting the adenosine A3 receptor.
3. Neuroprotective effects: this compound has been shown to have neuroprotective effects in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide in lab experiments include its specificity for the adenosine A3 receptor, its well-defined mechanism of action, and its potential therapeutic applications in various diseases. The limitations include its potential toxicity, its limited solubility in aqueous solutions, and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide, including:
1. Further studies to determine its optimal dosage and administration route.
2. Development of more potent and selective adenosine A3 receptor agonists.
3. Investigation of its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
4. Development of new formulations to improve its solubility and bioavailability.
5. Investigation of its potential side effects and toxicity in humans.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its effects by binding to and activating the adenosine A3 receptor, leading to anti-inflammatory and immunomodulatory effects, inhibition of tumor growth and metastasis, and neuroprotective effects. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to its development as a potential therapeutic agent.
Métodos De Síntesis
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-amino-3-methoxyacetophenone in the presence of a base to form the amide bond. The resulting compound is then acylated with isobutyryl chloride to yield this compound.
Aplicaciones Científicas De Investigación
N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory and immunomodulatory effects by targeting the adenosine A3 receptor. It has also been shown to inhibit tumor growth and metastasis in various cancer models.
Propiedades
Fórmula molecular |
C19H22N2O3 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-12(2)18(22)21-16-9-8-15(11-17(16)24-4)20-19(23)14-7-5-6-13(3)10-14/h5-12H,1-4H3,(H,20,23)(H,21,22) |
Clave InChI |
DQSTUOQIXHQOPS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide](/img/structure/B251030.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)





![N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B251039.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)

